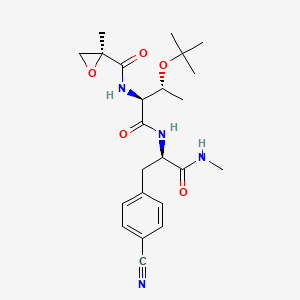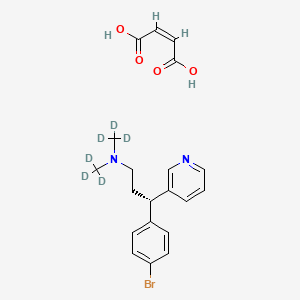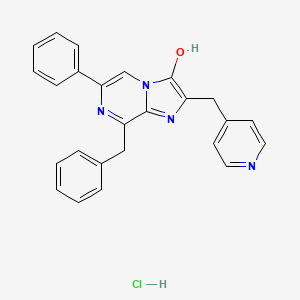
pyCTZ (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PyCTZ (hydrochloride), also known as Pyridyl Coelenterazine hydrochloride, is a pyridyl analog of Coelenterazine. It serves as an ATP-independent substrate for LumiLuc luciferase, producing intense blue bioluminescence when used with luciferases. This compound is also applicable in aequorin-based calcium sensing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyCTZ (hydrochloride) involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which undergo oxidation to yield the pyridyl Coelenterazine analog . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Methanol or DMSO
Catalyst: Ammonia
Industrial Production Methods
Industrial production of pyCTZ (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to mix the reactants.
Purification: The product is purified using column chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
PyCTZ (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Conversion of 1,4-dihydropyridines to pyridyl Coelenterazine.
Reduction: Reduction of pyridyl Coelenterazine to its corresponding alcohol.
Substitution: Substitution reactions involving the pyridyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in methanol.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Pyridyl Coelenterazine.
Reduction: Pyridyl Coelenterazine alcohol.
Substitution: Various substituted pyridyl Coelenterazine derivatives.
Applications De Recherche Scientifique
PyCTZ (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a bioluminescent substrate in various chemical assays.
Biology: Employed in aequorin-based calcium sensing to study calcium ion dynamics in biological systems.
Medicine: Utilized in imaging techniques to visualize cellular processes.
Industry: Applied in the development of bioluminescent sensors for environmental monitoring .
Mécanisme D'action
PyCTZ (hydrochloride) exerts its effects through its interaction with luciferases. The compound serves as a substrate for LumiLuc luciferase, producing intense blue bioluminescence. The mechanism involves the oxidation of pyCTZ (hydrochloride) by luciferase, resulting in the emission of light. This process is ATP-independent, making it suitable for various bioluminescent assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coelenterazine: The parent compound of pyCTZ (hydrochloride), used in similar bioluminescent applications.
Furyl Coelenterazine: Another analog of Coelenterazine with a furyl group instead of a pyridyl group.
Phenyl Coelenterazine: Analog with a phenyl group, used in bioluminescent assays.
Uniqueness
PyCTZ (hydrochloride) is unique due to its pyridyl group, which enhances its bioluminescent properties and makes it an effective substrate for LumiLuc luciferase. Its ATP-independent nature also sets it apart from other bioluminescent substrates, making it highly suitable for aequorin-based calcium sensing .
Propriétés
Formule moléculaire |
C25H21ClN4O |
|---|---|
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol;hydrochloride |
InChI |
InChI=1S/C25H20N4O.ClH/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20;/h1-14,17,30H,15-16H2;1H |
Clé InChI |
ALJYSJLOXJBPIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


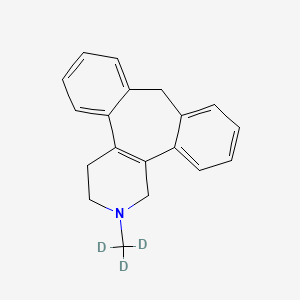
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
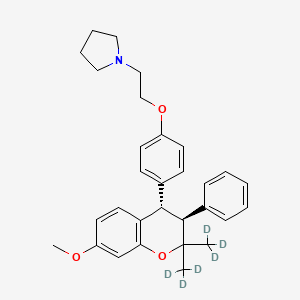
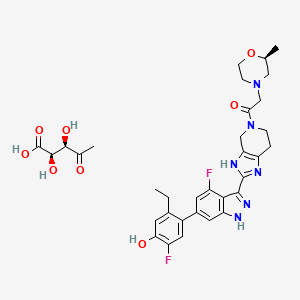
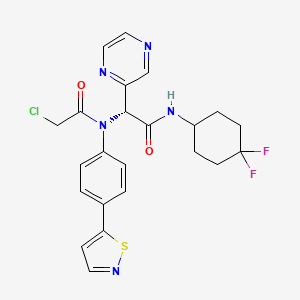
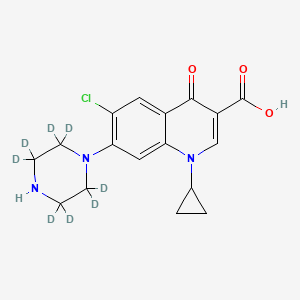

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)


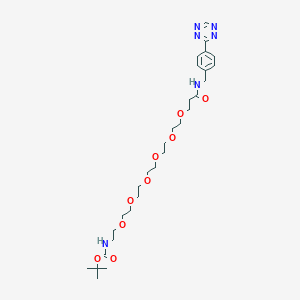
![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
